3-Methoxybenzyl chloride

Vue d'ensemble

Description

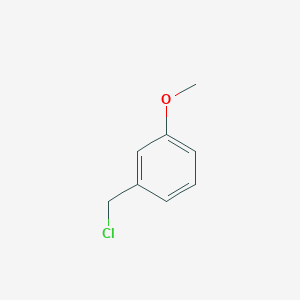

3-Methoxybenzyl chloride: is an organic compound with the molecular formula C8H9ClO 3-(Chloromethyl)anisole . This compound is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. It is particularly valuable in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzyl alcohol with thionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxybenzyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .

Oxidation: Oxidizing agents such as or can be used to convert this compound to 3-methoxybenzaldehyde.

Reduction: Reducing agents like or can reduce this compound to 3-methoxybenzyl alcohol.

Major Products:

Nucleophilic Substitution: Produces derivatives like or .

Oxidation: Produces .

Reduction: Produces 3-methoxybenzyl alcohol .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methoxybenzyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of various drug molecules, particularly those targeting neurological disorders.

- Key Uses:

- Synthesis of Antidepressants: It serves as a precursor in the synthesis of compounds used to treat depression and anxiety disorders.

- Neurological Agents: The compound is involved in developing medications that affect neurotransmitter systems, enhancing therapeutic efficacy.

Case Study:

A study highlighted the synthesis of a novel antidepressant using this compound as a key intermediate, demonstrating its effectiveness in modifying the pharmacological properties of existing drugs .

Organic Synthesis

In organic chemistry, this compound is a valuable reagent for synthesizing complex organic molecules. Its reactivity allows chemists to construct various derivatives and new materials.

- Applications:

- Building Block for Complex Molecules: It is used to create various aromatic compounds through nucleophilic substitution reactions.

- Facilitating New Reactions: Researchers employ this compound to explore new synthetic pathways and methodologies in organic chemistry.

Data Table: Organic Synthesis Reactions Using this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | 3-Methoxybenzyl alcohol | |

| Coupling Reactions | Biaryl compounds | |

| Formation of Ethers | Various ethers |

Flavor and Fragrance Industry

This compound finds applications in the formulation of flavoring agents and fragrances. Its aromatic properties enhance the sensory characteristics of consumer products.

- Usage:

- Flavor Enhancers: It is incorporated into food products to improve taste profiles.

- Fragrance Development: The compound is used in perfumes and scented products to provide desired aromatic notes.

Agricultural Chemicals

The compound also plays a role in developing agrochemicals, including pesticides and herbicides. Its chemical properties contribute to creating effective formulations for agricultural use.

- Applications:

- Pesticide Synthesis: Used as an intermediate in synthesizing pesticides that target specific pests while minimizing environmental impact.

- Herbicide Development: Contributes to formulating herbicides that are effective against resistant weed species.

Research and Development

In both academic and industrial research settings, this compound acts as a reagent in various chemical reactions. Its versatility helps scientists explore new pathways and applications in material science.

- Research Applications:

- Material Science Investigations: Used to develop new polymers and materials with enhanced properties.

- Chemical Pathway Exploration: Assists researchers in investigating novel reaction mechanisms.

Case Study:

A recent research project utilized this compound to develop a new class of biodegradable materials, showcasing its potential beyond traditional applications .

Mécanisme D'action

The mechanism of action of 3-methoxybenzyl chloride primarily involves its role as an alkylating agent . The benzyl chloride group can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications to introduce the 3-methoxybenzyl group into target molecules .

Comparaison Avec Des Composés Similaires

- 4-Methoxybenzyl chloride

- 2-Methoxybenzyl chloride

- 3-Methoxybenzoyl chloride

Comparison:

- 4-Methoxybenzyl chloride and 2-Methoxybenzyl chloride are positional isomers of 3-methoxybenzyl chloride. They differ in the position of the methoxy group on the benzene ring, which can influence their reactivity and the types of reactions they undergo.

- 3-Methoxybenzoyl chloride has a similar structure but contains a carbonyl group instead of a methylene group. This difference significantly alters its chemical properties and reactivity, making it more suitable for acylation reactions rather than alkylation .

This compound stands out due to its specific reactivity profile, making it a versatile intermediate in organic synthesis.

Activité Biologique

3-Methoxybenzyl chloride (C8H9ClO) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications and implications in pharmacology and biochemistry.

This compound is synthesized through a series of reactions involving 3-hydroxybenzaldehyde. The process typically includes methylation, reduction, and chlorination steps, which yield a product with high purity (greater than 99%) and controllable structural properties . The chemical structure is characterized by a methoxy group (-OCH₃) attached to a benzyl chloride moiety, contributing to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities against a range of pathogens. For instance, derivatives of benzyl chloride have shown effectiveness against Gram-positive bacteria, suggesting potential applications in developing antibacterial agents .

- Neurochemical Applications : Research has highlighted the utility of benzyl chloride derivatives in neurochemical assays. For example, the compound has been utilized in the derivatization of neurotransmitters for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis, facilitating the study of neurochemical changes in various biological systems .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The Neutral Red uptake assay and MTT reduction assay were employed to evaluate cell viability after exposure to varying concentrations of the compound. Results indicated that while some derivatives exhibited cytotoxicity, the specific effects of this compound require further investigation to establish dose-response relationships .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Synthesis and Evaluation of Pyridazinone Derivatives : A study explored the reaction of commercially available pyridazinones with this compound, leading to novel compounds with potential therapeutic applications. The synthesized derivatives were assessed for their biological activities, indicating promising results in modulating specific biological pathways .

- Neurotoxicity Assessment : Another case study focused on evaluating the neurotoxic effects of phenethylamine derivatives, including those related to benzyl chloride compounds. The study utilized primary rat cortical cultures to assess mitochondrial integrity and ATP levels post-exposure, revealing critical insights into the neurotoxic potential of related compounds .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(chloromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGISFWWEOGVMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231719 | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-98-6 | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methoxybenzyl chloride in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis, primarily as a protecting group for alcohols and phenols. For example, it reacts with 4-hydroxy-6-methyl-2-pyrone to form 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone []. This protected compound can then be used in further reactions, and the protecting group can be easily removed later.

Q2: Can you describe a specific reaction where this compound plays a crucial role?

A: In the synthesis of (±)-sempervirol, this compound is crucial in constructing the complex ring structure of the target molecule []. Specifically, it reacts with β-cyclocitral to form an intermediate alcohol. This alcohol is then subjected to oxidation and intramolecular cyclization, leading to the formation of key precursors to (±)-sempervirol.

Q3: Has this compound been used in the synthesis of biologically active compounds?

A: Yes, this compound has been employed in synthesizing various biologically relevant molecules. One notable example is its use in preparing a series of 2,3-diarylindenes designed as fluorescent estrogens []. In this case, this compound reacts with 1,2-diarylethanones, followed by cyclodehydration to yield the desired indene derivatives. These fluorescent estrogens are valuable tools for studying the estrogen receptor.

Q4: Are there any studies on the catalytic applications of compounds derived from this compound?

A: Researchers have explored the catalytic potential of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes derived from this compound []. By reacting this compound with 1-{(ethoxycarbonyl)methyl}benzimidazole and subsequently with nickelocene, they synthesized these complexes. These complexes demonstrated catalytic activity in Kumada coupling reactions, showcasing the potential of this compound derivatives in catalysis.

Q5: Does the structure of molecules similar to this compound influence their biological activity?

A: Research suggests that structural modifications to compounds analogous to this compound significantly impact their biological activity. For instance, in the study on 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens, introducing methyl groups at specific positions altered their binding affinity to the estradiol receptor and, interestingly, even shifted some antiestrogens to display full estrogenic activity []. This finding highlights the importance of structural considerations in drug design and the potential of subtle modifications to profoundly impact biological effects.

Q6: Are there any known analytical techniques for characterizing compounds related to this compound?

A: Characterization of compounds synthesized using this compound relies on standard analytical techniques. For instance, in a study investigating the [2+2] photocycloaddition reactions of 2-pyrone derivatives, researchers used X-ray diffraction to determine the crystal structure of a 1:1 complex formed between 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone and maleimide []. This approach allowed them to confirm the complex formation and understand its solid-state structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.